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molecular formula C8H10N2 B597435 5-Cyclopropylpyridin-3-amine CAS No. 1314353-68-8

5-Cyclopropylpyridin-3-amine

Cat. No. B597435
M. Wt: 134.182
InChI Key: IOCFAKAQESPBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145414B2

Procedure details

A solution of cyclopropyl boronic acid (497 mg), palladium acetate (II) (65 mg), tricyclohexylphosphine (162 mg), and potassium phosphate (2.5 g) in toluene (9 mL) and water (0.45 mL) was added to 5-bromopyridin-3-amine (500 mg), and the mixture was stirred at 100° C. for 11 hours. Ethyl acetate and water were added, the organic layer was separated, and the resultant was washed with a saturated saline solution. After drying over anhydrous sodium sulfate, the solvent was evaporated under vacuum. The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate) to obtain 3-amino-5-cyclopropylpyridine.
Quantity
497 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.45 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:35]1[CH:36]=[C:37]([NH2:41])[CH:38]=[N:39][CH:40]=1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(OCC)(=O)C>[NH2:41][C:37]1[CH:38]=[N:39][CH:40]=[C:35]([CH:1]2[CH2:3][CH2:2]2)[CH:36]=1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
497 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
162 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium phosphate
Quantity
2.5 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
Quantity
9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.45 mL
Type
solvent
Smiles
O
Name
Quantity
65 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the resultant was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
NC=1C=NC=C(C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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